molecular formula C18H36O2 B164430 Methyl 15-methylhexadecanoate CAS No. 6929-04-0

Methyl 15-methylhexadecanoate

Cat. No.: B164430
CAS No.: 6929-04-0
M. Wt: 284.5 g/mol
InChI Key: BNHKXOIJKIMOJH-UHFFFAOYSA-N
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Description

It is a branched fatty acid methyl ester with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 15-methylhexadecanoate can be synthesized through the esterification of 15-methylhexadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently . The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 15-methylhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 15-methylhexadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 15-methylhexadecanoate is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 15-methylhexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

    Methyl hexadecanoate (methyl palmitate): A straight-chain fatty acid methyl ester with similar applications but different physical properties.

    Methyl 15-methylheptadecanoate: Another branched fatty acid methyl ester with one additional carbon atom.

Uniqueness: Methyl 15-methylhexadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to straight-chain analogs. This branching can influence its melting point, solubility, and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

methyl 15-methylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHKXOIJKIMOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334924
Record name Methyl 15-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-04-0
Record name Methyl 15-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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